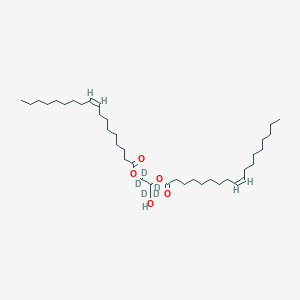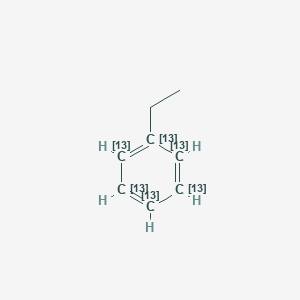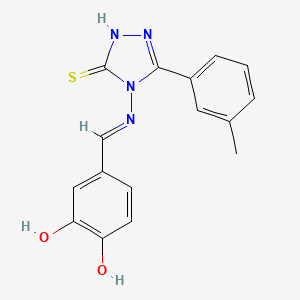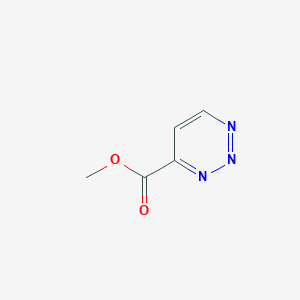
1,2-Dioleoyl-rac-glycerol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioleoyl-rac-glycerol-d5 is a diacylglycerol compound that contains oleic acid at the sn-1 and sn-2 positions. It is a deuterated form of 1,2-Dioleoyl-rac-glycerol, which means that some of the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in biochemical research due to its ability to activate protein kinase C and serve as a substrate for diacylglycerol kinases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-rac-glycerol-d5 typically involves the esterification of oleic acid with glycerol. The process begins with the preparation of 1,2-dioleoyl-sn-glycerol through the esterification of two oleic acid molecules with glycerol. This intermediate is then subjected to deuteration to replace specific hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and isotopic purity of the final product. The deuteration step is particularly critical and is often carried out using deuterated reagents under specific conditions to achieve the desired level of deuterium incorporation .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dioleoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into different glycerol derivatives.
Substitution: Substitution reactions can replace specific functional groups with other groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and hydroperoxides, while reduction can yield different glycerol derivatives .
Aplicaciones Científicas De Investigación
1,2-Dioleoyl-rac-glycerol-d5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: The compound is used to investigate the role of diacylglycerol in cellular signaling pathways.
Medicine: Research involving this compound helps in understanding diseases related to lipid metabolism and signaling.
Industry: It is used in the development of lipid-based formulations and products.
Mecanismo De Acción
1,2-Dioleoyl-rac-glycerol-d5 exerts its effects primarily by activating protein kinase C. The compound binds to the C1 domain of protein kinase C, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes. Additionally, this compound serves as a substrate for diacylglycerol kinases, which phosphorylate it to produce phosphatidic acid, another important signaling molecule .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dioleoyl-sn-glycerol: A non-deuterated analog used in similar research applications.
1,3-Dioleoylglycerol: Another diacylglycerol isomer with different positional isomerism.
1,2-Dilinoleoyl-rac-glycerol: Contains linoleic acid instead of oleic acid, leading to different biochemical properties.
Uniqueness
1,2-Dioleoyl-rac-glycerol-d5 is unique due to its deuterium incorporation, which provides distinct advantages in research. The presence of deuterium can enhance the stability of the compound and allow for more precise tracking in metabolic studies. This makes it particularly valuable in studies involving lipid metabolism and signaling .
Propiedades
Fórmula molecular |
C39H72O5 |
|---|---|
Peso molecular |
626.0 g/mol |
Nombre IUPAC |
[1,1,2,3,3-pentadeuterio-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/i35D2,36D2,37D |
Clave InChI |
AFSHUZFNMVJNKX-XZPPQYRVSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12052788.png)
![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12052794.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052800.png)


![3-Methyl-2-pentyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052816.png)
![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)
![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)

![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)


![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)
